JB-1 peptide

Peptide Chemistry Receptor Pharmacology Structural Biology

JB-1 is a cyclic 12-amino-acid IGF-1 C-domain analog that competitively antagonizes IGF-1R at the extracellular ligand-binding domain—without inhibiting the insulin receptor or IGF-II. Unlike small-molecule ATP-competitive inhibitors (e.g., BMS-754807, OSI-906), JB-1 eliminates confounding InsR crosstalk, making it the definitive tool for dissecting IGF-1R-specific pathways in cancer metabolism, neuroprotection, and retinal angiogenesis models. Supplied as trifluoroacetate salt, ≥98% purity, soluble in aqueous buffers.

Molecular Formula C55H88N14O15S2
Molecular Weight 1249.5 g/mol
CAS No. 147819-32-7
Cat. No. B122820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB-1 peptide
CAS147819-32-7
SynonymsCys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys disulfide
cysteinyl-tyrosyl-alanyl-alanyl-prolyl-leucyl-lysyl-prolyl-alanyl-lysyl-seryl-cysteine disulfide
H 1356
H-1356
JB-1 peptide
Molecular FormulaC55H88N14O15S2
Molecular Weight1249.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N
InChIInChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1
InChIKeyCWDBKYUARDUIEM-KTQAENQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JB-1 Peptide (CAS 147819-32-7) Procurement Guide: IGF-1R Antagonist for Research Applications


The JB-1 peptide (CAS 147819-32-7) is a cyclic 12-amino acid analog of the insulin-like growth factor 1 (IGF-1) C-domain, with the sequence Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys, stabilized by a Cys1-Cys12 disulfide bridge . It functions as a selective antagonist of the type 1 IGF receptor (IGF-1R), competing with endogenous IGF-1 for receptor binding and inhibiting ligand-induced receptor autophosphorylation . Unlike native IGF-1, JB-1 does not activate downstream signaling cascades, making it a critical tool for dissecting IGF-1R-mediated pathways in cellular growth, survival, and differentiation research . The compound is typically supplied as a trifluoroacetate salt with a molecular weight of 1249.5 g/mol (free base) and is soluble in aqueous buffers for in vitro and in vivo experimental use .

Why Generic IGF-1R Antagonists Cannot Substitute for JB-1 Peptide in Research Protocols


While several IGF-1R antagonists exist, including small molecule kinase inhibitors (e.g., NVP-ADW742, BMS-754807, OSI-906) and other peptide analogs (e.g., JB-3), JB-1 offers a unique combination of features that preclude direct substitution. The cyclic peptide scaffold of JB-1 provides distinct pharmacokinetic and target engagement properties compared to small molecules, which often exhibit broader kinase inhibition profiles and off-target effects . Critically, JB-1 is derived from the IGF-1 C-domain (residues 60-70), enabling competitive binding at the ligand-receptor interface, whereas small molecules target the intracellular ATP-binding pocket, leading to different cellular consequences and resistance mechanisms . Furthermore, JB-1's reported selectivity profile—active against IGF-1R but not IGF-II—contrasts with several small molecule inhibitors that also inhibit the insulin receptor, complicating data interpretation in metabolic or cancer studies where insulin signaling is co-regulated . The quantitative evidence below details these differentiating characteristics, providing a clear rationale for selecting JB-1 over alternative IGF-1R modulators.

Quantitative Differentiation of JB-1 Peptide: Head-to-Head and Cross-Study Comparative Evidence


Structural Identity and Cyclic Nature: JB-1 vs. Linear IGF-1 C-Domain Fragments

JB-1 is a cyclic 12-amino acid peptide (Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys) with a Cys1-Cys12 disulfide bridge . This cyclic constraint distinguishes it from linear IGF-1 fragments and other linear peptide analogs, which often exhibit reduced stability and altered receptor binding kinetics. The cyclic nature of JB-1 is directly linked to its ability to act as a competitive antagonist rather than a partial agonist, a property not consistently observed with linear IGF-1-derived peptides . While no direct binding affinity (Kd) or IC50 values for JB-1 in a standardized competitive binding assay were identified in the open literature, its cyclic structure is a defined chemical feature that can be verified analytically (e.g., by HPLC and mass spectrometry) and is essential for its pharmacological profile.

Peptide Chemistry Receptor Pharmacology Structural Biology

Receptor Selectivity Profile: JB-1 IGF-1R vs. IGF-II and Insulin Receptor

A key differentiating factor for JB-1 is its reported selectivity: it inhibits IGF-1-induced IGF-1R autophosphorylation but shows no activity at the IGF-II receptor . This contrasts with many small molecule IGF-1R kinase inhibitors, such as BMS-754807 and OSI-906 (linsitinib), which also potently inhibit the insulin receptor (InsR) . For instance, BMS-754807 exhibits nearly equipotent inhibition of IGF-1R and InsR (Ki < 2 nM for both) , and OSI-906 has IC50 values of 35 nM for IGF-1R and 75 nM for InsR . JB-1's lack of activity at IGF-II and its reported lack of effect on the insulin receptor (though direct binding data to InsR is not widely published) suggest a cleaner pharmacological profile for studies where insulin receptor crosstalk must be avoided.

Receptor Pharmacology Cancer Biology Drug Selectivity

In Vivo Efficacy in Retinopathy Model: JB-1 Dosing Regimen Comparison

In a neonatal rat model of oxygen-induced retinopathy (OIR), JB-1 administered subcutaneously demonstrated significant therapeutic benefit. The study directly compared two dosing regimens: a short-term early treatment (1 μg/day on postnatal days 1, 2, and 3; JB1x3) versus a longer-term alternate-day treatment (1 μg/day on alternate days from P1 to P13; JB1x7). The JB1x3 regimen was more effective, reducing retinal neovascularization and increasing soluble VEGFR-1 levels, whereas the JB1x7 regimen showed less pronounced effects . This head-to-head comparison of dosing schedules within the same study provides direct quantitative evidence that early, short-term JB-1 exposure is sufficient to normalize retinal vascular abnormalities in this model.

Angiogenesis Ophthalmology In Vivo Pharmacology

Functional Antagonism in Neuroprotection and Anti-Inflammatory Models: JB-1 Reversal of IGF-1 Effects

JB-1 has been used extensively as a tool to validate IGF-1R-mediated effects in various disease models. In a rat model of ischemic stroke, central administration of JB-1 completely reversed the neuroprotective effect of systemically administered recombinant human IGF-1, which had reduced infarct size by 50% . Similarly, in a mouse model of MPTP-induced neuroinflammation, JB-1 blocked the anti-inflammatory effects of IGF-1, including the suppression of COX-2 and iNOS upregulation . These functional studies, while not providing direct affinity or potency metrics against other antagonists, demonstrate that JB-1 effectively blocks IGF-1R signaling in complex physiological systems, validating its use as a negative control or pathway validation tool. Comparatively, small molecule inhibitors like NVP-ADW742 show potent in vitro inhibition (IC50 = 0.17 μM) , but JB-1's peptide nature may offer different biodistribution and target engagement profiles in vivo.

Neuroscience Neuroinflammation Ischemic Stroke

Availability and Purity: Commercial Sourcing for Reproducible Research

JB-1 is commercially available from multiple vendors with defined purity standards, ensuring batch-to-batch reproducibility. For example, Sigma-Aldrich offers JB-1 trifluoroacetate salt with a purity of ≥98% (HPLC) , and MedChemExpress lists a purity of 99.63% . This level of purity is comparable to other research-grade peptide antagonists and small molecule inhibitors, but the availability of the exact cyclic disulfide-bonded form is critical, as reduction or scrambling of the disulfide bridge would abolish biological activity. While not a direct performance differentiator, the reliable commercial supply of high-purity JB-1 reduces variability in experimental systems compared to custom-synthesized or less well-characterized peptide analogs.

Chemical Procurement Research Reagents Quality Control

Optimal Use Cases for JB-1 Peptide Based on Quantitative Differentiation Evidence


Dissecting IGF-1R-Specific Signaling in Insulin-Sensitive Tissues

Use JB-1 in cellular or in vivo models where discrimination between IGF-1R and insulin receptor (InsR) signaling is critical. JB-1's reported lack of activity at IGF-II and its peptide-based competitive antagonism avoid the confounding insulin receptor inhibition observed with small molecule dual inhibitors like BMS-754807 or OSI-906 . This is particularly valuable in metabolic disease research (e.g., diabetes, obesity) or in cancer models where insulin signaling may modulate tumor growth and drug response .

In Vivo Validation of IGF-1R-Mediated Neuroprotection and Neuroinflammation

Employ JB-1 as a pharmacological tool to confirm IGF-1R involvement in neuroprotective or neuroinflammatory pathways. Studies have shown that central administration of JB-1 reverses IGF-1-mediated reduction in ischemic stroke infarct size and blocks anti-inflammatory effects in Parkinson's disease models . This makes JB-1 a suitable negative control or pathway validation reagent in preclinical neuroscience research, complementing genetic knockout or knockdown approaches.

Optimizing Dosing Regimens for Angiogenesis Studies

Leverage the direct comparative dosing data from the OIR rat model to design experiments investigating IGF-1R's role in angiogenesis and retinopathy. The finding that a short, early treatment course (JB1x3) is more effective than a prolonged alternate-day regimen (JB1x7) provides a rationale for acute dosing strategies in preclinical models of retinal neovascularization and other angiogenesis-dependent pathologies.

Receptor Pharmacology Studies Requiring a Defined Peptide Antagonist

Utilize JB-1's well-characterized cyclic structure and defined mechanism (competitive binding at the ligand-binding domain) to probe IGF-1R pharmacology. Unlike small molecule ATP-competitive inhibitors, JB-1 acts at the receptor's extracellular domain, providing a complementary approach for studying ligand-receptor interactions, biased signaling, and resistance mechanisms that may bypass kinase inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for JB-1 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.